2,9-Dimethyl-beta-carbolinium

Description

Properties

CAS No. |

37689-96-6 |

|---|---|

Molecular Formula |

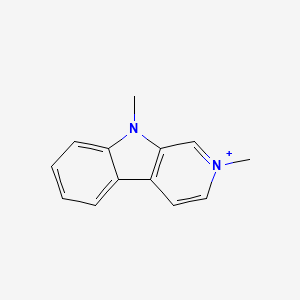

C13H13N2+ |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2,9-dimethylpyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C13H13N2/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14/h3-9H,1-2H3/q+1 |

InChI Key |

IWZBJXJNBWUSIU-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C1C=[N+](C=C3)C |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=[N+](C=C3)C |

Synonyms |

2,9-dimethyl-beta-carbolinium 2,9-dimethyl-beta-carbolinium iodide 2,9-dimethylnorharman |

Origin of Product |

United States |

Comparison with Similar Compounds

Harmane and Norharmane

- Structure: Non-methylated β-carbolines with a single indole nitrogen bridge .

- Mechanism : Inhibit mitochondrial respiration and tyrosine hydroxylase, reducing dopamine biosynthesis. Unlike 2,9-diMe-BC⁺, they require metabolic activation (e.g., methylation) to exert toxicity .

- Toxicity : Weak apoptotic inducers at high doses compared to 2,9-diMe-BC⁺ . Harmane elevates in PD patients’ blood but lacks direct dopaminergic specificity .

9-Methyl-beta-carboline (9-Me-BC)

- Structure : Methylated at the 9-position only .

- Mechanism: Paradoxically neuroprotective—enhances dopaminergic neuron survival, stimulates neurite growth, and reduces inflammation .

- Functional Contrast : Demonstrates that methylation position dictates β-carboline effects: 9-Me-BC promotes regeneration, while 2,9-diMe-BC⁺ drives degeneration .

MPP⁺

- Structure : Pyridinium ion derived from MPTP .

- Mechanism: Inhibits mitochondrial complex I, causing ROS and dopamine depletion. 2,9-diMe-BC⁺ mirrors MPP⁺’s apoptotic pathways but with endogenous origins .

- Toxicity : Both induce nigrostriatal degeneration, but 2,9-diMe-BC⁺ shows slower progression in vivo .

Paraquat

- Structure : Bipyridyl herbicide .

- Less selective for dopaminergic neurons compared to 2,9-diMe-BC⁺ .

Environmental Neurotoxins

TaClo (Trichloroethylene metabolite)

- Structure: Tetrahydroisoquinoline derivative .

- Mechanism : Induces α-synuclein aggregation and dopaminergic loss. Unlike 2,9-diMe-BC⁺, its toxicity is independent of mitochondrial complex I inhibition .

Mechanistic and Functional Differences

Key Research Findings

Neurotoxicity Hierarchy : 2,9-diMe-BC⁺ > MPP⁺ > harmane in dopaminergic cell lines .

Dose Dependency : 2,9-diMe-BC⁺ causes dose-dependent dopamine loss (40–60% reduction at 1–2 nmol in rats) .

Endogenous Role: 2,9-diMe-BC⁺ is detected in PD patient CSF (12/22 cases) but absent in controls .

Contrast with 9-Me-BC : Co-administration studies show 9-Me-BC mitigates 2,9-diMe-BC⁺ toxicity, highlighting structural-activity divergence .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 2,9-Dimethyl-beta-carbolinium with high purity?

- Methodological Answer : Synthesis typically involves alkylation of β-carboline precursors under controlled conditions. To ensure purity, employ column chromatography followed by recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios) and cross-referencing spectral data with literature .

Q. Which analytical techniques are most reliable for detecting this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in complex matrices. Validate assays using spiked controls to account for matrix effects. For tissue distribution studies, combine LC-MS/MS with immunohistochemistry to correlate chemical presence with neuronal damage markers .

Q. What are the key considerations for designing cellular models to study this compound toxicity?

- Methodological Answer : Use primary dopaminergic neuron cultures to model Parkinsonian toxicity. Include negative controls (untreated cells) and positive controls (e.g., MPTP-treated cells). Measure mitochondrial membrane potential (via JC-1 staining) and reactive oxygen species (ROS) generation to quantify toxicity. Ensure consistency in cell passage number and culture conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic mechanisms of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in dosing regimens or model systems. Conduct a meta-analysis of existing data, focusing on shared endpoints (e.g., dopamine depletion, α-synuclein aggregation). Validate findings using multiple models (e.g., Caenorhabditis elegans, rodent primary neurons) and orthogonal assays (e.g., RNA sequencing for pathway analysis) .

Q. What experimental strategies are effective for investigating the dose-dependent effects of this compound in vivo?

- Methodological Answer : Use stereotaxic injection in rodent substantia nigra to mimic localized toxicity. Employ longitudinal behavioral testing (rotarod, open field) and post-mortem tyrosine hydroxylase staining to quantify dopaminergic neuron loss. Include a pharmacokinetic sub-study to correlate plasma concentrations with neuropathology .

Q. How should researchers address the metabolic instability of this compound in pharmacokinetic studies?

- Methodological Answer : Stabilize the compound in plasma samples using enzyme inhibitors (e.g., EDTA for metalloproteases). Use deuterated internal standards in LC-MS/MS to correct for matrix effects. For in vitro metabolism assays, incubate with liver microsomes and identify metabolites via high-resolution MS .

Q. What are the best practices for comparative studies between this compound and MPTP in Parkinsonian models?

- Methodological Answer : Standardize endpoints (e.g., nigrostriatal degeneration, motor deficits) and dosing (mg/kg equivalents). Use MPTP as a positive control but highlight mechanistic differences: this compound does not require metabolic activation via MAO-B, unlike MPTP. Include proteomic profiling to differentiate pathway activation .

Data Analysis and Reproducibility

Q. How can researchers improve reproducibility in studies on this compound’s neurotoxicity?

- Methodological Answer : Adopt the ARRIVE guidelines for in vivo studies, reporting detailed animal husbandry and randomization. Share raw data (e.g., neuron counts, LC-MS/MS chromatograms) in supplementary materials. Use blinded analysis for histopathology and behavioral scoring to reduce bias .

Q. What statistical approaches are recommended for analyzing contradictory dose-response data?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Use sensitivity analysis to identify outliers and assess robustness. If heterogeneity persists, stratify data by experimental variables (e.g., species, exposure duration) .

Tables for Key Methodological Comparisons

| Parameter | Cellular Models | In Vivo Models |

|---|---|---|

| Primary Endpoint | ROS generation, ATP levels | Motor deficits, neuron loss |

| Key Controls | MPTP, vehicle | Sham surgery, MPTP controls |

| Optimal Assay | MTT assay, JC-1 staining | Rotarod, immunohistochemistry |

| Data Challenges | Donor variability | Inter-animal variability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.